molecular formula C16H23N3O B14789097 2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14789097
M. Wt: 273.37 g/mol
InChI Key: TVYNQIKMNXUHHD-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide is a chiral compound with significant interest in organic synthesis and pharmaceutical research. The compound features a unique structure that includes an amino group, a cyanobenzyl group, and an isopropyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide typically involves the reaction of (S)-2-amino-3-methylbutanoic acid with 2-cyanobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group attacks the electrophilic carbon of the cyanobenzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves using continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the cyanobenzyl group can participate in π-π interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2-cyanobenzyl)-N-methyl-3-methylbutanamide
  • (S)-2-Amino-N-(2-cyanobenzyl)-N-ethyl-3-methylbutanamide
  • (S)-2-Amino-N-(2-cyanobenzyl)-N-propyl-3-methylbutanamide

Uniqueness

(S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets within proteins.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C16H23N3O/c1-11(2)15(18)16(20)19(12(3)4)10-14-8-6-5-7-13(14)9-17/h5-8,11-12,15H,10,18H2,1-4H3

InChI Key

TVYNQIKMNXUHHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1C#N)C(C)C)N

Origin of Product

United States

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